![molecular formula C17H17NO B14664806 2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- CAS No. 37003-81-9](/img/structure/B14664806.png)
2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
The synthesis of 2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- typically involves the reaction of 4-methylphenylamine with 1-phenyl-2-buten-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. These interactions are often mediated by the compound’s ability to form covalent bonds with target molecules, altering their function and activity .
Comparaison Avec Des Composés Similaires
2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- can be compared with other similar compounds such as:
3-Buten-2-one, 3-methyl-4-phenyl-: This compound has a similar structure but lacks the amino group, leading to different chemical properties and reactivity.
2-Buten-1-one, 1,3-diphenyl-: This compound has two phenyl groups, which influence its chemical behavior and applications.
3-Buten-2-one, 4-(4-methoxyphenyl)-:
Propriétés
Numéro CAS |
37003-81-9 |
|---|---|
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
3-(4-methylanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C17H17NO/c1-13-8-10-16(11-9-13)18-14(2)12-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3 |
Clé InChI |
BABYPXFXJOEQKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



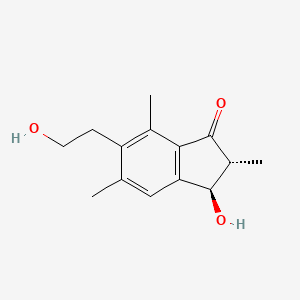
![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
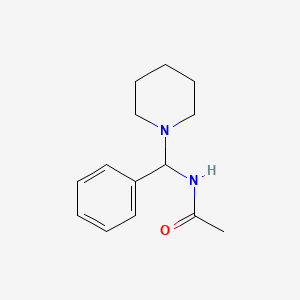
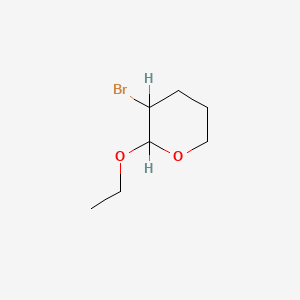
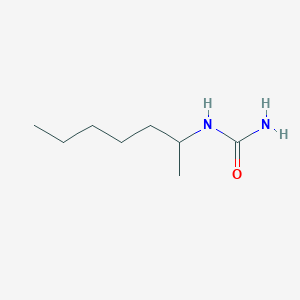

![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)
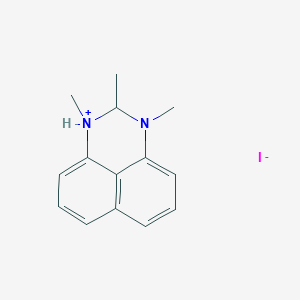
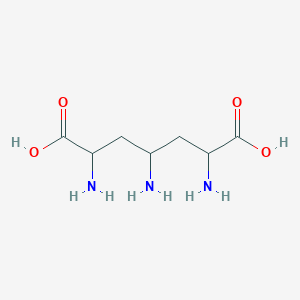
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)

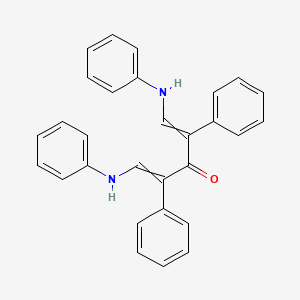
![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
